2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multiple steps. The process begins with the preparation of the indole and quinoline precursors. These precursors are then subjected to a series of condensation reactions under controlled conditions to form the spiro structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidin-2-amine
Uniqueness
2’-amino-5,7’,7’-trimethyl-2,5’-dioxo-1’-[3-(trifluoromethyl)phenyl]-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its spiro structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds. Its trifluoromethylphenyl group, in particular, contributes to its high stability and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C27H23F3N4O2 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile |
InChI |
InChI=1S/C27H23F3N4O2/c1-14-7-8-19-17(9-14)26(24(36)33-19)18(13-31)23(32)34(16-6-4-5-15(10-16)27(28,29)30)20-11-25(2,3)12-21(35)22(20)26/h4-10H,11-12,32H2,1-3H3,(H,33,36) |
InChI Key |
JQEGXBGLTMWIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C23C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=CC(=C5)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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